molecular formula C13H12O2 B132319 4,4'-Methylenediphenol CAS No. 620-92-8

4,4'-Methylenediphenol

Cat. No. B132319
M. Wt: 200.23 g/mol
InChI Key: PXKLMJQFEQBVLD-UHFFFAOYSA-N
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Patent
US04794090

Procedure details

bis-phenols such as 2,2-bis(p-hydroxyphenyl)propane and bis-(p-hydroxyphenyl)methane
[Compound]
Name
bis-phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(C)C)=CC=1.[OH:18]C1C=CC(CC2C=CC(O)=CC=2)=CC=1>>[OH:17][C:14]1[C:15]([OH:18])=[CH:16][C:11]2[C:12]([CH:13]=1)=[CH:7][CH:6]=[CH:5][CH:8]=2

Inputs

Step One
Name
bis-phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC=1C(=CC2=CC=CC=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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